Triethyl phosphonoacetate-13C2

Catalog No.
S801849
CAS No.
100940-60-1
M.F
C8H17O5P
M. Wt
226.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl phosphonoacetate-13C2

CAS Number

100940-60-1

Product Name

Triethyl phosphonoacetate-13C2

IUPAC Name

ethyl 2-diethoxyphosphorylacetate

Molecular Formula

C8H17O5P

Molecular Weight

226.18 g/mol

InChI

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1,8+1

InChI Key

GGUBFICZYGKNTD-BFGUONQLSA-N

SMILES

CCOC(=O)CP(=O)(OCC)OCC

Synonyms

Diethyl Ethoxycarbonylmethylphosphonate-13C2; 2-(Diethoxyphosphinyl)acetic Acid-13C2 Ethyl Ester; (Diethoxyphosphinyl)acetic Acid-13C2 Ethyl Ester; Carbethoxymethyldiethyl Phosphonate-13C2; NSC 13898-13C2; NSC 16128-13C2;

Canonical SMILES

CCOC(=O)CP(=O)(OCC)OCC

Isomeric SMILES

CCO[13C](=O)[13CH2]P(=O)(OCC)OCC

Triethyl phosphonoacetate-13C2 (TEPA-13C2) is a specifically isotopically labeled version of triethyl phosphonoacetate (TEPA), a molecule commonly used in various scientific research applications. The presence of the two carbon-13 (¹³C) isotopes differentiates TEPA-13C2 from its unlabeled counterpart, allowing for its distinct detection and analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy.

Applications in Organic Synthesis

TEPA-13C2 is a valuable building block in organic synthesis due to its functional groups:

  • Ester group: This group can be readily transformed into various other functionalities like amides, ketones, or aldehydes, enabling the construction of diverse organic molecules.
  • Phosphonate group: This group can participate in various reactions, including C-C bond formation reactions and nucleophilic substitution reactions, further expanding the synthetic possibilities.

The ¹³C label in TEPA-13C2 allows researchers to:

  • Track the fate of the carbon atom incorporated from TEPA-13C2 during the synthesis. This is particularly useful in mechanistic studies to understand reaction pathways and identify intermediates.
  • Simplify NMR spectra by eliminating overlapping signals from naturally abundant ¹²C atoms in the molecule. This leads to clearer and more easily interpretable spectra, facilitating structural characterization of newly synthesized compounds.

Applications in Medicinal Chemistry

TEPA-13C2 can be employed in medicinal chemistry research for:

  • Synthesis of isotopically labeled drugs or drug candidates: These labeled molecules can be used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body.
  • Investigation of enzyme mechanisms: TEPA-13C2 can be incorporated into substrates for enzymes, and the fate of the ¹³C label can be monitored using NMR spectroscopy to understand how the enzyme interacts with the substrate.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Triethyl phosphonoacetate-13C2

Dates

Modify: 2023-08-15

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